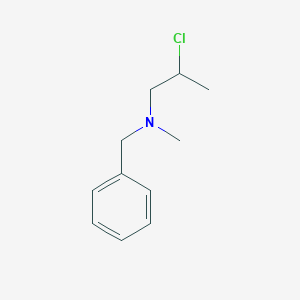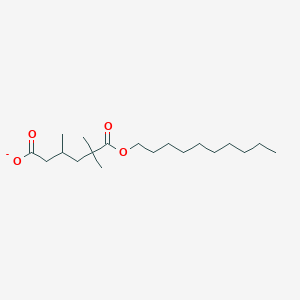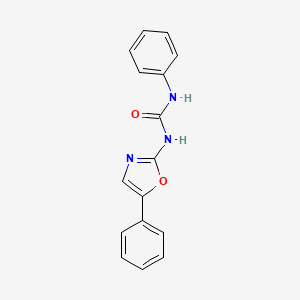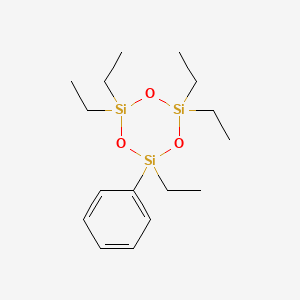
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane: is a heterocyclic organic compound with a molecular formula of C11H20O3Si3. This compound is part of the cyclotrisiloxane family, characterized by a three-membered ring containing silicon and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by hydrolysis and cyclization. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Phenyltrichlorosilane with Ethylmagnesium Bromide:
Hydrolysis and Cyclization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen Peroxide, Potassium Permanganate; Conditions: Aqueous or Organic Solvent, Controlled Temperature
Reduction: Lithium Aluminum Hydride; Conditions: Anhydrous Solvent, Inert Atmosphere
Substitution: Amines, Alcohols; Conditions: Organic Solvent, Acid or Base Catalyst
Major Products Formed:
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Siloxane derivatives
Applications De Recherche Scientifique
2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of specialty polymers and as a component in high-performance coatings.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon-oxygen framework. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include:
Binding to Proteins: Modulating protein activity and stability
Interaction with Nucleic Acids: Affecting gene expression and regulation
Cell Membrane Interaction: Altering membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,2,4,4,6-Pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,6,6-Pentamethylheptane
- Cyclotrisiloxane derivatives
Comparison: 2,2,4,4,6-Pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific ethyl and phenyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts.
Propriétés
Numéro CAS |
90902-05-9 |
|---|---|
Formule moléculaire |
C16H30O3Si3 |
Poids moléculaire |
354.66 g/mol |
Nom IUPAC |
2,2,4,4,6-pentaethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C16H30O3Si3/c1-6-20(7-2)17-21(8-3,9-4)19-22(10-5,18-20)16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3 |
Clé InChI |
NPGRRNFQSNSUAS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(O[Si](O[Si](O1)(CC)C2=CC=CC=C2)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





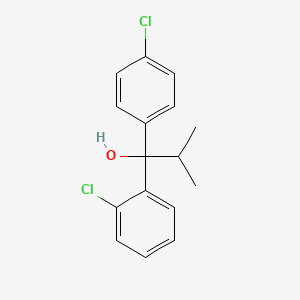

![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
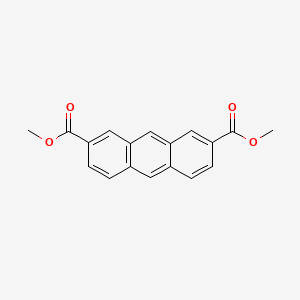
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
